Zaltidine hydrochloride

Description

Historical Context and Evolution of Histamine (B1213489) Receptor Pharmacology

The journey into histamine pharmacology began in the early 20th century. numberanalytics.com Histamine was first synthesized in 1907 and later identified as a key mediator in various physiological processes, including allergic reactions and gastric acid secretion. nih.govkarger.com Early research in the 1930s led to the development of the first antihistamines. nih.gov However, scientists observed that these drugs could not block all of histamine's effects, particularly its ability to stimulate stomach acid production. wikipedia.orgkarger.com

This observation led researchers like Sir James W. Black and his team at Smith, Kline & French in the 1960s to postulate the existence of more than one type of histamine receptor. wikipedia.orgacs.org They theorized that the known antihistamines acted on one type (later named H1), while a different, uncharacterized receptor was responsible for gastric acid secretion. wikipedia.org This hypothesis drove a rational drug design program starting from the structure of histamine itself. wikipedia.org The process involved synthesizing hundreds of modified compounds to understand the structure and function of this new receptor. wikipedia.org

The breakthrough came with the development of burimamide, a specific competitive antagonist for what they designated the H2 receptor. wikipedia.org This was followed by the creation of metiamide (B374674) and, ultimately, the landmark development of cimetidine (B194882), the first H2-receptor antagonist to be widely used clinically. wikipedia.orgacs.org The discovery was a paradigm shift in pharmacology and earned Sir James Black the Nobel Prize in 1988. nih.govnih.govacs.org This pioneering work laid the foundation for the development of subsequent H2 antagonists, including ranitidine (B14927), famotidine (B1672045), and the investigational compound Zaltidine (B1682367). wikipedia.orgnih.gov

Classification and Role of Histamine H2 Receptors in Biological Systems

Histamine exerts its diverse effects by binding to four distinct subtypes of G protein-coupled receptors, designated H1, H2, H3, and H4. nih.govwikipedia.org These receptors are distributed differently throughout the body and mediate separate physiological responses. numberanalytics.comwikipedia.org

H1 Receptors: Primarily found on smooth muscle and endothelial cells, H1 receptors are central to allergic responses, causing symptoms like bronchoconstriction and increased vascular permeability. wikipedia.org

H2 Receptors: These receptors are located mainly on the parietal cells in the stomach's lining. wikipedia.orgwikidoc.org Their activation stimulates the production and secretion of gastric acid. wikidoc.orgwikipedia.org They are also found in other tissues like vascular smooth muscle and the heart. wikidoc.orgnews-medical.net The H2 receptor is a G protein-coupled receptor that, upon activation, increases intracellular cyclic AMP (cAMP), leading to the activation of protein kinase A (PKA), which in turn stimulates the acid-producing proton pump. wikidoc.orgwikipedia.org

H3 Receptors: Predominantly located in the central nervous system, H3 receptors act as autoreceptors that regulate the release of histamine and other neurotransmitters. nih.govwikipedia.org

H4 Receptors: Primarily expressed on immune cells like mast cells and eosinophils, H4 receptors are involved in modulating immune and inflammatory responses. wikipedia.orgfrontiersin.org

The H2 receptor's primary role in mediating gastric acid secretion made it a critical target for therapeutic intervention in acid-related gastrointestinal disorders. nih.govnih.gov

Table 1: Classification of Histamine Receptors

| Receptor Subtype | Primary Location(s) | Key Biological Functions |

|---|---|---|

| H1 | Smooth muscle cells, endothelial cells, central nervous system wikipedia.org | Allergic responses, bronchoconstriction, vascular permeability wikipedia.org |

| H2 | Gastric parietal cells, vascular smooth muscle, heart nih.govwikidoc.org | Stimulation of gastric acid secretion, smooth muscle relaxation wikidoc.orgwikipedia.org |

| H3 | Central nervous system, presynaptic neurons wikipedia.org | Modulation of neurotransmitter release (histamine, dopamine, serotonin) nih.govwikipedia.org |

| H4 | Immune cells (mast cells, eosinophils, T-cells) wikipedia.orgfrontiersin.org | Immune response modulation, chemotaxis wikipedia.org |

Zaltidine Hydrochloride as a Class Representative: Early Research Trajectories

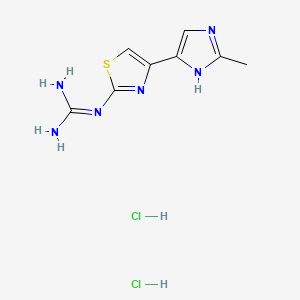

Zaltidine, also known by its developmental code CP-57,361, is a guanidinothiazolyl compound developed as a highly specific and potent H2-receptor antagonist. ncats.ioglpbio.comnih.gov Its chemical structure is 2-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine. nih.gov As an H2 antagonist, this compound was designed to inhibit gastric acid secretion by blocking the histamine H2 receptors on gastric parietal cells. medchemexpress.com

Early research focused on characterizing its antisecretory effects and potency. A notable study examined its impact on both basal and pentagastrin-stimulated acid output in healthy volunteers and individuals with a history of duodenal ulcers. nih.gov The findings demonstrated a dose-related inhibition of gastric acid secretion. nih.gov In subjects with previous duodenal ulceration, single doses of Zaltidine produced significant and prolonged inhibition of acid output, with its long duration of action attributed to its slow elimination from plasma. nih.gov

Table 2: Early Research Findings on Zaltidine's Antisecretory Effects in Duodenal Ulcer Subjects

| Dose | Peak Inhibition of Stimulated Acid Output (at 3 hours) | Inhibition of Stimulated Acid Output (at 24 hours) | Peak Inhibition of Basal Acid Output (at 3 hours) | Inhibition of Basal Acid Output (at 24 hours) |

|---|---|---|---|---|

| 100 mg | 85% | 20% | 97% | 50% |

| 200 mg | 97% | 23% | 97% | 50% |

Data sourced from a study on the antisecretory effects of zaltidine in subjects with a past history of duodenal ulcer. nih.gov

These initial results positioned Zaltidine as a promising and effective inhibitor of gastric acid, with a potential for once-daily administration due to its long-lasting action. nih.gov

Academic Research Significance and Unanswered Questions regarding this compound

The academic significance of this compound lies in its potent and long-acting profile as an H2-receptor antagonist, which represented an advancement in the pharmacology of this drug class. nih.gov Research confirmed its efficacy in treating duodenal ulcers, with one study showing an 86% healing rate after four weeks of treatment, compared to 19% with a placebo. glpbio.comnih.gov

The primary unanswered question regarding this compound revolves around its unrealized therapeutic potential. Its development was stopped before its full spectrum of activity or long-term effects could be thoroughly investigated. glpbio.comnih.gov The relationship between its chemical structure and the mechanism of its hepatotoxicity remains an area of academic interest, providing a case study in drug development where efficacy was overshadowed by safety issues.

Structure

3D Structure of Parent

Properties

CAS No. |

90274-23-0 |

|---|---|

Molecular Formula |

C8H12Cl2N6S |

Molecular Weight |

295.19 g/mol |

IUPAC Name |

2-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine;dihydrochloride |

InChI |

InChI=1S/C8H10N6S.2ClH/c1-4-11-2-5(12-4)6-3-15-8(13-6)14-7(9)10;;/h2-3H,1H3,(H,11,12)(H4,9,10,13,14);2*1H |

InChI Key |

BJEGCKZYQRBQMG-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(N1)C2=CSC(=N2)N=C(N)N.Cl.Cl |

Canonical SMILES |

CC1=NC=C(N1)C2=CSC(=N2)N=C(N)N.Cl.Cl |

Origin of Product |

United States |

Molecular Classification and Structural Attributes of Zaltidine Hydrochloride for Receptor Interaction Analysis

Hierarchical Classification of Zaltidine (B1682367) Hydrochloride within H2-Receptor Antagonist Subclasses

Histamine (B1213489) H2-receptor antagonists are a class of drugs that competitively block the action of histamine at H2 receptors, particularly on the parietal cells of the stomach. wikipedia.orgnih.gov This class of compounds is not monolithic; it is sub-classified based on the core heterocyclic chemical structure from which the drugs are derived.

The primary subclasses of H2-receptor antagonists include:

Imidazole (B134444) Derivatives: This was the first generation, with Cimetidine (B194882) being the prototypical agent. nih.gov

Furan (B31954) and Thiazole (B1198619) Derivatives: This group includes antagonists like Ranitidine (B14927) (a furan derivative) and Nizatidine (a thiazole derivative). nih.gov

Guanidino-Thiazole Derivatives: Famotidine (B1672045) is the principal member of this subclass, characterized by a guanidino-thiazole ring system. nih.gov

Zaltidine hydrochloride is a complex antagonist that incorporates features from multiple subclasses. It is chemically identified as a guanidinothiazolylimidazole compound. ncats.io Its structure is built upon a central thiazole ring, which links an imidazole ring (a feature of the first-generation antagonists) to a polar guanidine (B92328) group (a feature seen in antagonists like famotidine). nih.govnih.gov This unique combination places Zaltidine in a distinct position within the H2-antagonist classification, integrating key structural motifs known to be effective for receptor antagonism.

Structural Characteristics of this compound Relevant to Ligand-Receptor Binding

The efficacy of this compound as an H2-receptor antagonist is directly related to the specific arrangement of its functional groups, which allows it to bind to the receptor with high affinity and specificity. The molecule can be deconstructed into three primary components, each playing a crucial role in the ligand-receptor interaction.

Aromatic Heterocyclic Group (Imidazole Ring): Zaltidine possesses a 2-methyl-1H-imidazol-5-yl group. nih.gov In the context of H2-receptor antagonists, this aromatic ring system is a critical component that mimics the imidazole ring of the natural ligand, histamine. It serves as a key recognition element, anchoring the ligand in the receptor's binding pocket through specific interactions.

Flexible Linking Chain (Thiazole Moiety): An essential feature for many H2 antagonists is a flexible chain that connects the aromatic ring to a polar group. In Zaltidine, this linker is a thiazole ring. This semi-rigid linker correctly orients the imidazole and guanidine groups at an optimal distance and spatial arrangement for effective binding to complementary sites within the H2 receptor.

Polar, Hydrogen-Bonding Group (Guanidine Group): At the terminus of the molecule is a guanidine group. nih.govnih.gov This group is highly polar and contains multiple hydrogen bond donors and acceptors. At physiological pH, this group is protonated, carrying a positive charge that allows for strong ionic and hydrogen bonding interactions with negatively charged or polar amino acid residues in the H2 receptor binding site. This interaction is fundamental to the antagonist's ability to block histamine binding.

A general pharmacophore model for H2 antagonists includes a polar planar group, a hydrophobic region, a protonatable nitrogen, and a substructure with specific hydrogen bond donor and acceptor sites. nih.gov Zaltidine's structure fits this model well: the imidazole ring acts as the polar planar group, the thiazole and part of the imidazole contribute to the hydrophobic character, and the guanidine group provides the protonatable nitrogen and key hydrogen bonding sites.

Conformational Analysis and Stereochemical Considerations in H2 Receptor Recognition

The three-dimensional shape (conformation) and stereochemistry of a drug are paramount for its interaction with a biological target.

Stereochemistry: Zaltidine is an achiral molecule. ncats.io It does not possess any stereocenters, meaning it does not exist as different stereoisomers. This simplifies its pharmacological profile, as the observed activity is not a composite of multiple isomers with potentially different binding affinities or activities.

Conformational Analysis: While Zaltidine itself is achiral, the molecule possesses significant conformational flexibility. The single bonds connecting the imidazole ring to the thiazole ring, and the thiazole ring to the guanidine group, can rotate. This flexibility allows the molecule to adopt a wide range of shapes or conformations in solution. However, for effective binding, Zaltidine must adopt a specific, low-energy conformation that is complementary to the topography of the H2 receptor's binding site. nih.gov Computational studies on other flexible H2-receptor antagonists have shown that the ability to achieve this "bioactive conformation" is a determinant of potency. nih.gov The structure of Zaltidine, with its combination of rigid rings (imidazole, thiazole) and a rotatable group (guanidine), is optimized to allow it to orient its key binding features—the aromatic ring and the polar guanidine tail—in the precise spatial arrangement required for high-affinity recognition and antagonism at the histamine H2 receptor.

Synthetic Methodologies and Chemical Derivatization of Zaltidine Hydrochloride

Chemical Synthesis Pathways and Reaction Mechanisms for Zaltidine (B1682367) Hydrochloride (CP-57,361)

A common and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole (B1198619) synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea or a related thioamide. In the context of Zaltidine hydrochloride, a suitably substituted α-haloketone would be required to introduce the necessary functionality at the 4- and 5-positions of the thiazole ring.

The subsequent introduction of the guanidine (B92328) moiety could be achieved through the reaction of the 2-aminothiazole intermediate with a guanidinylating agent. Various reagents and conditions can be employed for this transformation, allowing for the formation of the desired 2-guanidinothiazole structure.

The final step in the synthesis would involve the formation of the hydrochloride salt. This is typically achieved by treating the free base of Zaltidine with hydrochloric acid in a suitable solvent, leading to the precipitation of this compound. The choice of solvent and reaction conditions can be critical in obtaining a crystalline and stable salt form.

A generalized reaction scheme based on these principles is presented below:

Table 1: Generalized Synthetic Scheme for 2-Guanidinothiazole Derivatives

| Step | Reactants | Reagents and Conditions | Product |

| 1 | α-Haloketone, Thiourea | Condensation, typically in a suitable solvent like ethanol. | 2-Aminothiazole derivative |

| 2 | 2-Aminothiazole derivative, Guanidinylating agent | Reaction with an appropriate guanidinylating agent under controlled conditions. | 2-Guanidinothiazole derivative (Zaltidine free base) |

| 3 | Zaltidine free base, Hydrochloric acid | Treatment with HCl in a suitable solvent (e.g., isopropanol, ethanol). | This compound |

Exploration of Novel Synthetic Routes and Process Optimization Strategies

The development of efficient and scalable synthetic routes is a critical aspect of pharmaceutical manufacturing. Modern computational tools offer powerful strategies for the exploration of novel synthetic pathways and the optimization of existing processes.

Chemoinformatics-Driven Retrosynthetic Analysis for this compound

Chemoinformatics-driven retrosynthetic analysis utilizes sophisticated algorithms to identify potential synthetic disconnections in a target molecule, thereby proposing novel synthetic routes. For a molecule like this compound, these programs could analyze the 2-guanidinothiazole core and suggest alternative starting materials and reaction pathways that may offer advantages in terms of cost, efficiency, or environmental impact. For instance, a retrosynthetic analysis might propose alternative methods for the formation of the thiazole ring or the introduction of the guanidine group, potentially avoiding problematic intermediates or reagents.

Application of Machine Learning and AI in this compound Synthesis Pathway Prediction

Synthesis and Characterization of this compound Analogs and Related Compounds

The synthesis of analogs of a lead compound is a fundamental strategy in medicinal chemistry to explore structure-activity relationships (SAR) and to optimize pharmacological properties. For this compound, the synthesis of analogs could involve modifications to the thiazole ring, the guanidine moiety, or the side chain.

For example, the synthesis of 2-amino-5-thiazolyl derivatives has been explored to understand their H2-antagonist activity. nih.gov The synthesis of various cyanoguanidine derivatives as histamine (B1213489) H1 and H2 receptor antagonists has also been reported, providing insights into the importance of this functional group. nih.govresearchgate.net The synthesis of novel thiazole derivatives and their evaluation for various biological activities is an active area of research. frontiersin.org

Table 2: Potential Analog Strategies for this compound

| Modification Site | Potential Modification | Rationale |

| Thiazole Ring | Substitution at C4 and C5 positions | To explore the impact of steric and electronic effects on receptor binding. |

| Guanidine Moiety | N-alkylation or acylation | To modulate basicity and hydrogen bonding potential. |

| Side Chain | Variation in length and functionality | To optimize pharmacokinetic properties such as absorption and metabolism. |

The characterization of these analogs would involve a suite of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, to confirm their chemical structures. Biological evaluation would then be necessary to determine their affinity for the histamine H2 receptor and their functional activity.

Investigational Chemical Modifications for Enhanced Receptor Affinity or Selectivity

To enhance the receptor affinity or selectivity of this compound, specific chemical modifications can be investigated. These modifications are often guided by an understanding of the molecular interactions between the ligand and the receptor.

One approach could involve the introduction of substituents that can form additional hydrogen bonds or hydrophobic interactions with the H2 receptor binding site. For example, modifying the substituents on the thiazole ring could lead to improved interactions with specific amino acid residues in the receptor. acs.orgnih.gov Molecular modeling and docking studies can be employed to predict which modifications are most likely to be beneficial. researchgate.net

Another strategy could be to rigidify the molecule's conformation through the introduction of cyclic structures or other conformational constraints. This can reduce the entropic penalty upon binding to the receptor, potentially leading to a higher binding affinity. The synthesis of such conformationally restricted analogs would require specialized synthetic methods.

Finally, the principle of isosteric replacement could be applied, where certain functional groups are replaced with other groups that have similar steric and electronic properties. For example, the guanidine group could be replaced with other basic moieties to explore their impact on receptor binding and selectivity.

Molecular Pharmacology and Mechanism of Action of Zaltidine Hydrochloride

Detailed Ligand-Receptor Binding Dynamics and Kinetics at Histamine (B1213489) H2 Receptors

The interaction of zaltidine (B1682367) hydrochloride with histamine H2 receptors is characterized by specific binding dynamics and kinetics, which have been elucidated through various in vitro and computational methods.

Quantitative Receptor Binding Assays and Affinity Determination

Table 1: Comparative Affinity of Various Histamine Receptor Ligands

| Compound | Receptor Target | Affinity (Ki or IC50) |

| Ebrotidine | H2 Receptor | Ki = 127.5 nM adooq.com |

| Pitolisant hydrochloride | H3 Receptor | Ki = 0.16 nM adooq.com |

| Bamirastine | H1 Receptor | IC50 = 17.3 nM adooq.com |

| Asenapine | H2 Receptor | pKi = 8.2 adooq.com |

| Rupatadine | H1 Receptor | Ki = 102 nM adooq.com |

This table presents affinity data for various histamine receptor ligands to provide context for the quantitative measures used in receptor binding assays. Specific quantitative data for Zaltidine hydrochloride was not available in the search results.

Computational Modeling of this compound-H2 Receptor Interactions

Computational modeling plays a significant role in understanding the intricate interactions between a ligand and its receptor at the molecular level. mdpi.com Techniques such as molecular docking and molecular dynamics simulations can predict the binding pose of a ligand within the receptor's binding site and analyze the stability of the ligand-receptor complex. mdpi.comsemanticscholar.org For histamine H2 receptors, homology modeling has been used to construct models of the receptor's binding site. mdpi.com These models help in visualizing how antagonists like this compound might interact with key amino acid residues. researchgate.netmdpi.com The binding of ligands to the H2 receptor often involves hydrogen bonds and hydrophobic interactions. mdpi.comsemanticscholar.org While specific computational studies on this compound were not found, research on similar H2 receptor antagonists like cimetidine (B194882) and famotidine (B1672045) has shown the importance of interactions with specific residues for their binding affinity and antagonist activity. mdpi.comsemanticscholar.org

Molecular Mechanisms of Antagonism: Allosteric vs. Orthosteric Binding

The antagonistic action of a drug can occur through two primary mechanisms: orthosteric and allosteric binding. nih.govnih.gov Orthosteric antagonists bind to the same site as the endogenous ligand (the active site), directly competing with it and preventing its action. nih.gov Allosteric modulators, on the other hand, bind to a different site on the receptor, inducing a conformational change that indirectly affects the binding or efficacy of the endogenous ligand. nih.govnih.gov

This compound, like other classical H2 receptor antagonists, is understood to act as an orthosteric antagonist. medchemexpress.comadooq.com This means it directly competes with histamine for binding at the H2 receptor's active site. medchemexpress.com By occupying this site, this compound prevents histamine from binding and activating the receptor, thereby blocking its downstream effects, such as the stimulation of gastric acid secretion. medchemexpress.com The development of selective orthosteric antagonists has been a traditional and successful approach in drug design. nih.gov

Modulation of Downstream Signaling Pathways by H2 Receptor Antagonism

The binding of an antagonist to the histamine H2 receptor initiates a cascade of intracellular events by modulating downstream signaling pathways.

Adenylyl Cyclase Inhibition and Cyclic AMP Pathway Disruption

Histamine H2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, stimulate adenylyl cyclase. ebi.ac.uknih.gov This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. nih.gov The increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. nih.gov

By blocking the H2 receptor, this compound prevents the histamine-induced activation of adenylyl cyclase. medchemexpress.comebi.ac.uk This leads to a decrease in the intracellular concentration of cAMP, thereby disrupting the cAMP signaling pathway. ebi.ac.uknih.gov The inhibition of adenylyl cyclase is a key mechanism by which H2 receptor antagonists exert their effects. nih.govsigmaaldrich.com

Table 2: Key Components of the H2 Receptor-cAMP Signaling Pathway

| Component | Function | Effect of this compound |

| Histamine H2 Receptor | Binds histamine, activates G-protein | Blocked |

| G-protein (Gs) | Activates adenylyl cyclase | Not activated |

| Adenylyl Cyclase | Converts ATP to cAMP | Inhibited ebi.ac.uk |

| Cyclic AMP (cAMP) | Activates Protein Kinase A (PKA) | Levels are reduced nih.gov |

| Protein Kinase A (PKA) | Phosphorylates target proteins | Not activated |

Ion Channel Modulation and Cellular Electrophysiological Responses

The modulation of ion channel activity is another important consequence of H2 receptor signaling and its antagonism. frontiersin.orgnih.gov The cAMP/PKA pathway, which is disrupted by this compound, can directly or indirectly regulate the function of various ion channels. nih.govnih.gov For instance, PKA can phosphorylate ion channels, altering their permeability and gating properties. nih.govmetrionbiosciences.com

In the context of gastric parietal cells, the reduction in cAMP levels due to H2 receptor antagonism ultimately leads to decreased activity of the H+/K+-ATPase (proton pump), which is responsible for pumping hydrogen ions into the gastric lumen. While the direct modulation of specific ion channels by this compound is not explicitly detailed in the provided results, the disruption of the cAMP pathway is the primary mechanism that leads to the observed physiological response of reduced gastric acid secretion. medchemexpress.com The activity of various ion channels, including chloride channels, is crucial for maintaining the electrochemical gradients necessary for processes like acid secretion. nih.govsbdrugdiscovery.com

Preclinical Pharmacological Investigations of Zaltidine Hydrochloride

In Vitro Studies and Cellular Assays for H2 Receptor Activity

In vitro investigations are fundamental to determining a compound's direct interaction with its molecular target and its functional consequences at a cellular level. For zaltidine (B1682367) hydrochloride, these studies have focused on confirming its activity and specificity at the histamine (B1213489) H2 receptor.

Cell-based functional assays are critical for evaluating the antagonistic properties of compounds like zaltidine. The histamine H2 receptor is a Gs-protein-coupled receptor (GPCR) that, upon activation by histamine, stimulates the enzyme adenylyl cyclase. medchemexpress.comguidetopharmacology.org This enzyme converts ATP into cyclic AMP (cAMP), a second messenger that initiates downstream signaling pathways leading to gastric acid secretion. medchemexpress.com

The antagonistic activity of zaltidine is typically quantified by its ability to inhibit the histamine-induced production of cAMP. In a common assay setup, a cell line expressing the human H2 receptor (e.g., CHO-K1 or COS-7 cells) is utilized. frontiersin.org These cells are first incubated with varying concentrations of zaltidine hydrochloride before being challenged with a fixed concentration of histamine. The subsequent intracellular cAMP levels are measured, often using techniques like HTRF (Homogeneous Time-Resolved Fluorescence). frontiersin.org A decrease in the cAMP signal in the presence of zaltidine indicates successful antagonism at the H2 receptor. The data from such assays are used to generate dose-response curves and calculate the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the maximal response induced by the agonist (histamine).

While specific IC50 values for zaltidine from these assays are not widely published, this methodology is standard for characterizing H2 receptor antagonists and demonstrating their functional opposition to histamine. frontiersin.orgnih.gov

Receptor occupancy studies in isolated cellular systems, often conducted as in vitro receptor binding assays, are designed to measure the direct interaction between a drug and its target receptor. These assays quantify the affinity of the compound for the receptor, a key parameter in determining its potency.

For H2 receptor antagonists, these studies commonly employ a competitive binding format. This involves using membrane preparations from cells or tissues rich in H2 receptors (e.g., guinea-pig cerebral cortex or cultured astrocytes) and a radiolabeled ligand that specifically binds to the H2 receptor, such as [³H]-tiotidine. plos.org The assay measures the ability of an unlabeled antagonist, like zaltidine, to displace the radioligand from the H2 receptors.

To evaluate the direct antisecretory effects of zaltidine at the cellular level, in vitro assays using isolated gastric mucosal cells, specifically parietal cells, are employed. These assays provide direct evidence of the drug's ability to inhibit acid secretion at its source. A widely used method is the [¹⁴C]-aminopyrine accumulation technique.

Aminopyrine is a weak base that, when radiolabeled, serves as an indicator of acid formation within the acidic canaliculi of parietal cells. In its uncharged form, it freely crosses cell membranes. However, in the acidic environment of the parietal cell's secretory canaliculi, it becomes protonated and trapped. The amount of accumulated radioactivity is therefore directly proportional to the acid-secreting activity of the cells.

In these experiments, isolated parietal cells (often from guinea pigs) are stimulated with histamine to induce acid secretion. The addition of this compound is expected to antagonize the histamine H2 receptors on these cells, leading to a dose-dependent reduction in [¹⁴C]-aminopyrine accumulation. medchemexpress.com This provides a quantitative measure of zaltidine's antisecretory potency at the cellular level, often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

The in vitro potency of H2 receptor antagonists is a critical factor in their pharmacological profile. While direct comparative studies including zaltidine are scarce in the available literature, data from separate studies on other H2 blockers provide a framework for understanding relative potencies. Potency is often compared based on IC50 values from functional assays or Ki/pA2 values from binding and cellular secretion assays.

Famotidine (B1672045) is generally regarded as the most potent of the widely used H2 antagonists, followed by ranitidine (B14927), and then cimetidine (B194882). On an equimolar basis, famotidine is reported to be approximately 20 times more potent than cimetidine and 7.5 times more potent than ranitidine. i.moscow Another study notes that ranitidine is 3 to 11 times more potent, and famotidine 20 to 27 times more potent, than cimetidine. nih.gov

| Compound | Relative Potency (Compared to Cimetidine) |

| Cimetidine | 1x |

| Ranitidine | 3-11x |

| Famotidine | 20-27x |

| Zaltidine | Data not available in comparative studies |

Table 1: Relative in vitro potency of common H2 receptor antagonists. Data compiled from various sources for general comparison. i.moscownih.gov

Without direct comparative data, it is difficult to precisely place zaltidine within this spectrum. However, its classification as a potent H2 antagonist suggests its efficacy is significant.

In Vivo Studies in Non-Human Animal Models

In vivo studies in animal models are crucial for understanding the pharmacological effects of a drug within a complete biological system, providing insights into its efficacy, potency, and duration of action.

Rat models are standard for the in vivo evaluation of gastric acid secretion inhibitors. plos.org These models allow researchers to assess a compound's ability to inhibit both basal acid secretion and secretion stimulated by various secretagogues like histamine or pentagastrin.

A common model is the pylorus-ligated rat (Shay rat model). In this procedure, the pyloric end of the stomach is surgically ligated under anesthesia. This causes gastric juice to accumulate in the stomach over a period of several hours. At the end of the experiment, the animal is euthanized, the stomach is removed, and the collected gastric juice is analyzed for volume and acidity. Test compounds like this compound are administered before or after the ligation to determine their effect on acid secretion.

Another widely used model is the conscious or anesthetized rat with a gastric fistula or cannula. This allows for repeated sampling of gastric contents without sacrificing the animal. In these models, gastric acid secretion can be stimulated by continuous intravenous infusion of histamine or pentagastrin, a synthetic analogue of gastrin. Zaltidine's efficacy is determined by its ability to inhibit this stimulated acid output. Studies in human volunteers have shown that zaltidine produces a dose-related inhibition of both basal and pentagastrin-stimulated acid output, with an estimated oral ID50 (the dose causing 50% inhibition) of 40 mg for the latter. This human data corroborates the expected findings from preclinical rat models, which are designed to predict such clinical efficacy.

Pharmacological Profiling in Specific Organ Systems (e.g., gastrointestinal, cardiovascular)

Gastrointestinal System

The principal pharmacological effect of this compound is centered on the gastrointestinal tract. As a histamine H2-receptor antagonist, it directly counteracts the action of histamine, a key stimulant for the production of stomach acid. ncats.iohres.ca Preclinical studies in various animal models have consistently demonstrated that H2-receptor antagonists inhibit both basal and stimulated gastric acid secretion, including that induced by secretagogues like histamine and pentagastrin. hres.cahres.ca In conscious dogs with Heidenhain pouches, the H2-antagonist ranitidine was shown to effectively antagonize gastric acid secretion induced by histamine, pentagastrin, and bethanechol. hres.cahres.ca This inhibition is primarily achieved through a reduction in the volume of gastric secretion, although a significant decrease in the concentration of the acid is also observed. nih.gov The antisecretory activity of this class of drugs is not attributed to a limitation in blood flow to the gastric mucosa. nih.gov Zaltidine is noted for its potent and long-acting inhibition of gastric acid. ncats.ionih.gov

Cardiovascular System

A review of the available preclinical literature did not yield specific studies detailing the pharmacological profile of this compound on the cardiovascular system in animal models. Standard preclinical safety assessments for new chemical entities typically evaluate effects on cardiovascular functions such as heart rate, blood pressure, and electrocardiogram (ECG) parameters in non-rodent species. nih.govvivotecnia.com While some research suggests that the H2-receptor antagonist class may have broader cardiovascular implications, including potential benefits in heart failure, specific preclinical data on zaltidine's direct effects on cardiac contractility, hemodynamics, or electrophysiology are not publicly available. dovepress.com

Investigation of Systemic Distribution and Tissue Specificity in Animal Systems

Detailed preclinical studies on the systemic distribution and tissue specificity of this compound in animal models were not identified in the reviewed literature. Pharmacokinetic studies, which include absorption, distribution, metabolism, and excretion, are crucial for understanding a compound's behavior in a biological system. researchgate.netmdpi.com Typically, tissue distribution studies in animal models like rats involve analyzing drug concentrations in various organs such as the liver, kidney, heart, lung, spleen, brain, and gastrointestinal tract at different time points after administration. nih.govnih.gov

Comparative Pharmacological Effects in Animal Models with Other Agents

Preclinical animal models are essential for comparing the potency and efficacy of new pharmacological agents against existing ones. This compound belongs to the H2-receptor antagonist class, which includes well-characterized drugs such as cimetidine and ranitidine. ncats.ionih.gov Comparative studies in animal models have established a clear hierarchy of potency among these earlier agents.

In multiple animal models, ranitidine has demonstrated significantly greater potency than cimetidine. In conscious dogs, ranitidine was found to be 5 to 10 times more active than cimetidine in antagonizing gastric acid secretion. hres.cahres.ca In vitro studies using rat isolated uterus and guinea pig isolated atrium models showed ranitidine to be 4 to 5 times more active than cimetidine on a molar basis. hres.cahres.ca On a weight basis, ranitidine is generally considered to be 4 to 9 times more potent than cimetidine. hres.ca

While direct preclinical studies quantitatively comparing the potency of zaltidine to ranitidine or cimetidine in animal models were not found, zaltidine has been characterized as a novel, potent, and long-acting H2-receptor antagonist. nih.gov This suggests its efficacy is significant within its therapeutic class.

| Compound | Animal Model/System | Comparative Potency Finding | Reference |

|---|---|---|---|

| Ranitidine vs. Cimetidine | Conscious Dog (Heidenhain pouch) | 5 to 10 times more active than cimetidine. | hres.cahres.ca |

| Ranitidine vs. Cimetidine | Rat (isolated uterus), Guinea Pig (isolated atrium) | 4 to 5 times more active than cimetidine on a molar basis. | hres.cahres.ca |

| Ranitidine vs. Cimetidine | General (weight basis) | 4 to 9 times more potent than cimetidine. | hres.ca |

| Famotidine vs. Cimetidine & Ranitidine | General (weight basis) | ~20-50 times more potent than cimetidine; ~8 times more potent than ranitidine. | biomolther.org |

Formulation Science and Advanced Drug Delivery Systems Research for Zaltidine Hydrochloride

Strategies for Enhancing Biopharmaceutical Parametersnih.gov

The oral bioavailability of a drug is primarily governed by its solubility in gastrointestinal fluids and its ability to permeate the intestinal membrane. frontiersin.org Zaltidine (B1682367) hydrochloride, as a salt of a weakly basic compound, presents specific challenges and opportunities in formulation development. Enhancing its biopharmaceutical parameters is crucial for consistent absorption and therapeutic action. globalresearchonline.net

Solubility and Dissolution Rate Enhancement Methodologies

For poorly water-soluble drugs, particularly those in the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability), the dissolution rate is often the rate-limiting step for absorption. nih.govnih.gov Although zaltidine hydrochloride is a salt form intended to improve solubility, further enhancement can be beneficial. Several methodologies are available to augment the solubility and dissolution rate of hydrochloride salts. ijpsjournal.comresearchgate.net

One common technique is the formation of solid dispersions , where the drug is dispersed in a hydrophilic carrier matrix at a molecular level. globalresearchonline.net This can be achieved through methods like solvent evaporation or hot-melt extrusion. The carrier, often a polymer like polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC), prevents the drug from recrystallizing, thereby maintaining it in a higher-energy amorphous state with enhanced solubility. iajpr.com

Another approach is the use of liquisolid compacts . This technique involves dissolving the drug in a non-volatile liquid solvent and then adsorbing the resulting solution onto a carrier and coating material to produce a dry, compressible powder. researchgate.net This formulation places the drug in a solubilized state, which can significantly increase its surface area available for dissolution. researchgate.net

The table below illustrates a hypothetical comparison of solubility enhancement for a weakly basic hydrochloride salt, like this compound, using these established techniques.

Table 1: Theoretical Solubility Enhancement of a this compound-like Compound

| Formulation Strategy | Carrier/Excipient Example | Mechanism of Enhancement | Potential Fold-Increase in Aqueous Solubility |

|---|---|---|---|

| Untreated API | N/A | Baseline solubility of the crystalline salt. | 1x |

| Solid Dispersion (Hot-Melt Extrusion) | Kollidon® VA64 (Copolymer of vinylpyrrolidone and vinyl acetate) | Conversion to amorphous state; molecular dispersion in a hydrophilic matrix. | 5-20x |

| Liquisolid Compact | Avicel® PH 102 (Carrier), Aerosil® 200 (Coating) | Increased surface area and wetting; drug is already in a solubilized state. | 3-10x |

| pH Modification | Alkalinizing agents (e.g., Sodium Bicarbonate) | Increases the pH of the microenvironment, potentially enhancing the solubility of weakly basic drugs. iajpr.com | 2-5x |

Membrane Permeability Optimization (excluding transdermal irritation for human skin)

For a drug to be absorbed after dissolution, it must effectively pass through the lipid bilayer of the intestinal epithelium, a process known as membrane permeability. wiley.com Passive diffusion is a primary route for many drugs and is influenced by physicochemical properties such as lipophilicity (LogP), molecular size, and the capacity for hydrogen bonding. rsc.orgacs.org

Permeability can be assessed using various in vitro models:

Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay measures a compound's ability to diffuse from a donor compartment through an artificial lipid-impregnated membrane to a receiver compartment. It exclusively evaluates passive, transcellular permeability. evotec.comnih.gov

Caco-2 Cell Monolayers: This model uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. nih.gov It has the advantage of assessing both passive diffusion and the contributions of active transport mechanisms (both uptake and efflux). admescope.comingentaconnect.com

Comparing results from PAMPA and Caco-2 assays can be diagnostic: if permeability is high in PAMPA but low in Caco-2, it may suggest the drug is a substrate for an efflux transporter like P-glycoprotein. evotec.com

To optimize the membrane permeability of a molecule like zaltidine, medicinal chemists could theoretically modify its structure to enhance lipophilicity. However, this must be balanced, as excessive lipophilicity can decrease aqueous solubility. The goal is to find an optimal range that allows for both sufficient dissolution and efficient membrane crossing. nih.gov

Prodrug Design and Evaluation for Zaltidine Hydrochloridenih.gov

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound. nih.gov This approach can be used to overcome biopharmaceutical hurdles like poor solubility or permeability. frontiersin.org

Theoretical Framework of Prodrug Development for H2 Antagonists

The development of prodrugs for H2 antagonists like zaltidine could be theoretically aimed at several objectives. A key goal is to improve oral absorption by modifying the molecule's physicochemical properties. mdpi.com For instance, an H2 antagonist might have suboptimal lipophilicity, limiting its ability to cross the intestinal membrane. A prodrug could be designed by attaching a lipophilic promoiety, which would be cleaved after absorption to release the active zaltidine. scirp.org

Another rationale is targeted delivery. H2 receptors are primarily located on parietal cells in the stomach. A prodrug could be designed to exploit specific enzymes or transporters that are highly expressed in the gastrointestinal tract or liver, leading to a more concentrated release of the active drug near its site of action. mdpi.commdpi.com For example, a prodrug of the H2 antagonist famotidine (B1672045) was synthesized with a sulphoxide group, which increased its water solubility. nih.gov

Design of Cleavable Linkers and Promoiety Selection for Targeted Release

The success of a prodrug strategy hinges on the linker that connects the parent drug to the promoiety. This linker must be stable enough to survive the chemical conditions of the stomach but labile enough to be cleaved enzymatically in the plasma, liver, or target tissue. mdpi.com Common cleavable linkers include:

Esters: Widely used and readily hydrolyzed by esterase enzymes that are abundant in the body. scirp.org

Carbonates and Carbamates: These offer different stability profiles and can be tailored for slower or more specific cleavage. nih.govnih.gov

Phosphates: Often used to dramatically increase aqueous solubility, phosphate (B84403) esters are cleaved by alkaline phosphatases. nih.gov

The choice of promoiety is equally critical. A lipophilic promoiety can enhance membrane permeability, while a hydrophilic one, like an amino acid or a phosphate group, can increase water solubility. nih.govacs.org Amino acid promoieties can also be used to target specific amino acid transporters in the intestine, potentially increasing uptake. mdpi.comnih.gov

Table 2: Theoretical Prodrug Strategies for Zaltidine

| Parent Functional Group | Linker Type | Promoiety Example | Objective | Cleavage Enzyme |

|---|---|---|---|---|

| Imidazole (B134444) N-H | Carbamate | L-Valine | Target amino acid transporters, improve permeability. | Peptidases, Esterases |

| Amine (Guanidine) | N-Acyloxyalkoxy | Pivaloyloxymethyl (POM) | Increase lipophilicity and passive diffusion. | Esterases |

| Hypothetical Hydroxyl (if added) | Phosphate Ester | Phosphate group | Dramatically increase aqueous solubility for formulation. | Alkaline Phosphatases |

| Hypothetical Hydroxyl (if added) | Ester | N-ethoxycarbonylmorpholine | Increase lipophilicity, potentially reduce local GI irritation. mdpi.com | Esterases |

In Vitro and In Vivo (non-human) Bioconversion Studies of Prodrugs

Once a prodrug candidate is synthesized, its conversion back to the active parent drug must be rigorously evaluated.

In Vitro Studies: These studies assess the stability and conversion rate of the prodrug in various biological media. nih.gov Common methods include incubating the prodrug in:

Simulated Gastric and Intestinal Fluids (SGF/SIF): To test for chemical stability in the gut. mdpi.com

Human or Animal Plasma: To evaluate stability in circulation and cleavage by plasma enzymes like esterases. nih.gov

Liver or Intestinal S9 Fractions: These subcellular fractions contain a wide array of metabolic enzymes (both microsomal and cytosolic) and are used to simulate first-pass metabolism. nih.govchiba-u.jpmdpi.com

The rate of disappearance of the prodrug and the appearance of the parent drug are monitored over time, typically using HPLC, to determine the conversion half-life. researchgate.netresearchgate.net

In Vivo (non-human) Studies: Animal models, such as rats or dogs, are essential for understanding the complete pharmacokinetic profile of a prodrug. scirp.org Following oral or intravenous administration of the prodrug, blood samples are collected at various time points and analyzed for concentrations of both the prodrug and the released parent drug. mdpi.com This allows for the determination of key parameters like maximum concentration (Cmax), time to Cmax (Tmax), and the area under the curve (AUC), which reflects total drug exposure. asm.org Comparing the AUC of the parent drug after prodrug administration to the AUC after direct administration of the parent drug allows for calculation of relative bioavailability. mdpi.com

Table 3: Hypothetical Pharmacokinetic Data from a Non-Human (Rat) Study

| Compound Administered | Analyte Measured | AUC (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | Half-life (h) |

|---|---|---|---|---|---|

| Zaltidine HCl | Zaltidine | 1500 | 500 | 1.0 | 2.5 |

| Zaltidine Prodrug A (Ester-linked) | Prodrug A | 450 | 300 | 0.5 | 0.8 |

| Zaltidine | 2250 | 600 | 1.5 | 3.0 |

Development of Advanced Drug Delivery Systems

Advanced drug delivery systems offer the potential to improve the therapeutic index of drugs by controlling their release rate, targeting specific sites in the body, and enhancing their stability. nih.gov Research in this area for this compound aims to overcome the limitations of conventional dosage forms, such as the need for frequent administration.

Controlled and sustained-release formulations are designed to release a drug at a predetermined rate to maintain a constant drug concentration in the bloodstream for an extended period. nih.gov This approach can reduce dosing frequency, improve patient compliance, and minimize side effects. nih.gov Matrix tablets and polymeric systems are common and effective methods for achieving controlled drug release. scielo.br

Matrix Tablets:

Matrix tablets are a popular and cost-effective method for achieving sustained drug release. nih.gov In this system, the drug is homogeneously dispersed within a polymer matrix that controls the rate of drug release. nih.gov The release can be controlled by diffusion of the drug through the matrix, erosion of the matrix, or a combination of both. scispace.com

Hydrophilic Matrix Tablets: These are formulated using hydrophilic polymers such as hydroxypropyl methylcellulose (HPMC), which swell upon contact with gastrointestinal fluids to form a gel layer. scielo.org.pe This gel layer acts as a barrier to drug release, which occurs through diffusion through the gel and erosion of the tablet surface. scielo.org.pe The rate of drug release can be modulated by varying the polymer concentration and viscosity grade. scielo.org.pe For a highly water-soluble drug like this compound, hydrophilic matrices can effectively control its release.

Hydrophobic Matrix Tablets: These are prepared using hydrophobic polymers like ethylcellulose. Drug release from these matrices is primarily through diffusion through a network of pores and channels. asianjpr.com

Polymeric Systems:

Various polymers can be used to formulate controlled-release systems for this compound. The choice of polymer depends on the desired release profile and the physicochemical properties of the drug.

Cellulose Derivatives: HPMC and ethylcellulose are widely used polymers in controlled-release formulations due to their biocompatibility and well-understood release mechanisms. scielo.brscispace.com

Natural Gums: Guar gum, a natural polysaccharide, has been investigated for its use in sustained-release matrix tablets. It swells in the presence of water to form a viscous gel layer that retards drug release. scielo.br

Synthetic Polymers: Polymers like Kollidon® SR (a mixture of polyvinyl acetate (B1210297) and povidone) can also be used to create matrix tablets that provide a sustained release of the drug. asianjpr.com

| Polymer System | Polymer(s) Used | Release Mechanism | Potential Application for this compound |

| Hydrophilic Matrix Tablet | Hydroxypropyl Methylcellulose (HPMC) | Swelling, Diffusion, and Erosion | To provide a sustained release profile over 12-24 hours, reducing dosing frequency. |

| Hydrophobic Matrix Tablet | Ethylcellulose | Diffusion through pores | To achieve a slower, more constant release rate, especially in combination with hydrophilic polymers. |

| Natural Gum Matrix Tablet | Guar Gum | Swelling and Erosion | A biodegradable and biocompatible option for sustained release. |

| Synthetic Polymer Matrix | Kollidon® SR | Diffusion | Offers good tablet hardness and a reproducible, pH-independent release profile. |

This table is a representation of potential applications based on established polymer properties and is not based on direct experimental data for this compound.

Detailed research findings from studies on similar hydrochloride salts have shown that the drug release from matrix tablets can be effectively controlled by the type and concentration of the polymer. For instance, studies on tizanidine (B1208945) hydrochloride have demonstrated that increasing the concentration of HPMC leads to a decrease in the drug release rate. scispace.com The release kinetics often follow a non-Fickian diffusion mechanism, indicating that both diffusion and polymer relaxation play a role in drug release. researchgate.net

Targeted drug delivery aims to deliver a drug to a specific site in the body, such as a particular organ or tissue, to increase its local concentration and reduce systemic side effects. researchgate.net For this compound, which acts on H2-receptors in the stomach, site-specific delivery could enhance its therapeutic effect.

Potential Targeted Delivery Strategies:

Gastro-retentive Drug Delivery Systems (GRDDS): These systems are designed to remain in the stomach for an extended period, allowing for a localized and sustained release of the drug at its site of action. nih.govijgii.org This is particularly advantageous for drugs like this compound that act locally in the stomach. ncats.io Approaches to achieve gastric retention include floating systems, mucoadhesive systems, and expandable systems. asianjpr.comijpras.com

Nanoparticulate Systems (Liposomes and Nanoparticles): While more commonly used for systemic targeting, nanoparticles could potentially be designed for targeted delivery to the gastric mucosa. nih.govnih.gov

Liposomes: These are vesicular structures composed of phospholipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. nih.govmdpi.com Surface modification of liposomes with mucoadhesive polymers could enhance their retention in the stomach. nih.gov

Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature and can encapsulate drugs to provide a controlled release. researchgate.net They offer advantages such as good biocompatibility and the potential for targeted delivery. researchgate.net

Colon-Specific Drug Delivery: While this compound's primary site of action is the stomach, colon-specific delivery could be relevant if the drug has therapeutic applications in the lower gastrointestinal tract or to avoid degradation in the upper GI tract for certain formulations. nih.govnih.govasiapharmaceutics.info This can be achieved using pH-sensitive polymers that dissolve at the higher pH of the colon or by using systems that rely on bacterial enzymes in the colon to trigger drug release. scispace.com

| Targeted Delivery Approach | Mechanism | Potential Advantage for this compound |

| Gastro-retentive Floating System | Lower density than gastric fluids, causing it to float. | Prolonged residence time in the stomach, leading to enhanced local action. |

| Mucoadhesive System | Adheres to the gastric mucosa. | Increased contact time with the site of action, potentially improving efficacy. |

| Liposomes/Nanoparticles | Encapsulation of the drug in a carrier. | Protection of the drug from degradation and potential for targeted release. |

| Colon-Specific Delivery | pH-sensitive or enzyme-triggered release. | Delivery to the lower GI tract for potential local or systemic effects, avoiding upper GI degradation. |

This table presents potential targeted delivery strategies for this compound based on established drug delivery principles. Specific research on this compound in these systems is limited.

Ensuring the stability of a pharmaceutical formulation throughout its shelf-life is a critical aspect of drug development. Stability studies are conducted to determine how the quality of a drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. jmp.com

Stability Testing Protocols:

Stability studies for this compound formulations would typically follow guidelines established by regulatory bodies like the International Council for Harmonisation (ICH). ncats.io These studies involve storing the drug product under various conditions:

Long-term stability testing: Typically conducted at 25°C/60% RH or 30°C/65% RH for a period that covers the proposed shelf-life. researchgate.net

Accelerated stability testing: Performed at elevated temperatures and humidity (e.g., 40°C/75% RH) for a shorter duration (e.g., 6 months) to predict the long-term stability and to identify potential degradation products. researchgate.net

Intermediate stability testing: Conducted at 30°C/65% RH if a significant change occurs during accelerated testing. researchgate.net

Degradation Kinetics and Shelf-Life Prediction:

The data from stability studies are used to determine the degradation kinetics of the drug in the formulation. epa.gov This information allows for the prediction of the shelf-life, which is the time period during which the drug product is expected to remain within its approved specifications. scielo.org.peresearchgate.net For many drugs, degradation follows zero-order or first-order kinetics. mdpi.com The Arrhenius equation is often used to model the effect of temperature on the degradation rate and to predict stability at different storage conditions. nih.gov

Analytical Methods for Stability Testing:

A stability-indicating analytical method is essential for these studies. High-performance liquid chromatography (HPLC) is a commonly used technique to separate and quantify the active pharmaceutical ingredient (API) and its degradation products. nih.govnih.govresearchgate.netijsra.netscielo.br The method must be validated to ensure it is specific, accurate, precise, and robust. researchgate.net

| Stability Test | Storage Conditions | Purpose |

| Long-Term Stability | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | To establish the shelf-life under recommended storage conditions. |

| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% RH | To predict long-term stability and identify degradation products. |

| Forced Degradation | Acidic, basic, oxidative, photolytic, and thermal stress | To identify potential degradation pathways and validate the stability-indicating nature of the analytical method. |

This table outlines the general stability testing protocol for a pharmaceutical product as per ICH guidelines. Specific stability data for this compound formulations is not publicly available.

Research into the stability of similar hydrochloride compounds in liquid formulations has shown that pH is a critical factor affecting stability. scielo.brsefh.es For solid dosage forms like tablets, the choice of excipients and the manufacturing process can also significantly impact stability. nih.gov For this compound, it would be crucial to investigate its degradation pathways, which could include hydrolysis and oxidation, to develop a stable formulation with an extended shelf-life. mdpi.comnih.gov

Analytical Methodologies for Zaltidine Hydrochloride Research and Characterization

Chromatographic Techniques for Zaltidine (B1682367) Hydrochloride Analysis

Chromatographic methods are central to the separation and quantification of Zaltidine hydrochloride from its related substances and metabolites. High-Performance Liquid Chromatography (HPLC) stands out as the predominant technique, though Gas Chromatography (GC) and Capillary Electrophoresis (CE) also have specific applications.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method for this compound analysis is a meticulous process aimed at achieving high resolution, sensitivity, and specificity. A typical approach involves Reverse Phase HPLC (RP-HPLC), which is well-suited for polar compounds like hydrochloride salts.

Method development commences with the selection of an appropriate stationary phase, commonly a C18 or C8 column, which provides the necessary hydrophobicity to retain and separate the analyte from impurities. researchgate.netijdra.com The mobile phase composition is then optimized; this usually consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netijdra.comnih.gov The pH of the aqueous phase is a critical parameter that is adjusted to ensure the analyte is in a suitable ionic state for optimal retention and peak shape. researchgate.net

Validation of the developed HPLC method is performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure its reliability. nih.govjournaljpri.com This involves assessing several key parameters:

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is typically evaluated over a specified range of concentrations. journaljpri.comresearchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value, often determined through recovery studies by spiking a placebo with a known amount of this compound. ijdra.comjournaljpri.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. journaljpri.com

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A well-validated RP-HPLC method can be routinely used for the quality control and stability testing of this compound in bulk drug and pharmaceutical formulations. researchgate.netnih.gov

Table 1: Typical HPLC Method Parameters for Hydrochloride Salt Analysis

| Parameter | Typical Condition |

| Column | C18 (e.g., 250mm x 4.6mm, 5µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 252 nm) |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled (e.g., 28°C) |

Gas Chromatography (GC) and Capillary Electrophoresis Applications

Gas Chromatography (GC) is particularly useful for the analysis of volatile organic impurities or residual solvents that may be present in the this compound active pharmaceutical ingredient (API) from the manufacturing process. researchgate.net Since this compound itself is a non-volatile salt, direct analysis by GC is not feasible. However, headspace GC with a flame ionization detector (FID) is a standard method for quantifying residual solvents like methanol, acetone, or toluene. researchgate.net In this technique, the sample is dissolved in a high-boiling point solvent, such as dimethyl sulfoxide (B87167) (DMSO), in a sealed vial and heated. ijpsonline.com The volatile solvents partition into the headspace gas, which is then injected into the GC system for separation and analysis. ijpsonline.com Chemical derivatization can also be employed to make non-volatile drugs amenable to GC analysis by increasing their volatility. jfda-online.com

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC. sciex.com CE separates ions based on their electrophoretic mobility in an electric field, which is influenced by the charge and size of the molecule. nih.gov This technique requires minimal sample volume and can provide rapid analysis times. sciex.com For a compound like this compound, CE can be used to assess purity and determine the presence of charged impurities. The use of buffer additives or coated capillaries can be employed to optimize separations and reduce the interaction of the analyte with the capillary wall. aun.edu.eg Different detection methods can be coupled with CE, including UV-Vis and mass spectrometry, to enhance sensitivity and specificity. researchgate.net

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules like this compound. researchgate.netnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to piece together the molecular structure.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of each proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. mdpi.com

¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule and their chemical environment. uomustansiriyah.edu.iq

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) identifies proton-proton (H-H) couplings, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is vital for assembling the complete carbon skeleton and assigning the positions of functional groups.

By analyzing the collective data from these NMR experiments, the complete chemical structure of this compound can be elucidated and confirmed. nih.gov

Mass Spectrometry (MS) for Identification and Metabolite Profiling (non-human)

Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight of this compound and for identifying its metabolites in non-human studies (e.g., in vitro incubations with liver microsomes or in vivo studies in animal models). biocrates.com

The process typically involves coupling a liquid chromatography system with a mass spectrometer (LC-MS). nih.gov The LC separates the parent drug from its metabolites, which are then introduced into the MS source for ionization. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent drug and its metabolites. evotec.com

Tandem mass spectrometry (MS/MS) is used for structural characterization. mdpi.com In an MS/MS experiment, the molecular ion of a compound of interest is selected and fragmented. The resulting fragmentation pattern provides a structural fingerprint that helps in identifying the compound and in elucidating the structure of its metabolites. mdpi.com By comparing the MS and MS/MS spectra of the metabolites to that of the parent drug, the sites of metabolic modification (e.g., oxidation, hydrolysis) can be identified. mdpi.com This information is critical in understanding the metabolic fate of the drug candidate. evotec.com

Table 2: Common Metabolic Transformations Identified by Mass Spectrometry

| Transformation | Mass Change (Da) |

| Oxidation (Hydroxylation) | +16 |

| Dehydrogenation | -2 |

| N-dealkylation | Varies with alkyl group |

| Glucuronidation | +176 |

| Sulfation | +80 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Infrared (IR) Spectroscopy is used to identify the functional groups present in the this compound molecule. azom.com The molecule absorbs infrared radiation at specific frequencies that correspond to the vibrational energies of its chemical bonds (e.g., stretching, bending). vscht.cz The resulting IR spectrum shows a unique pattern of absorption bands that can serve as a molecular fingerprint. spectroscopyonline.com While primarily a qualitative technique for functional group identification (e.g., C=O, N-H, C-N bonds), Fourier Transform Infrared (FTIR) spectroscopy can also be used for quantitative analysis. richmondscientific.comasianpubs.org By creating a calibration curve that plots absorbance at a specific wavenumber against concentration, the amount of this compound in a sample can be determined. richmondscientific.com

Ultraviolet-Visible (UV-Vis) Spectroscopy is a simple, robust, and widely used method for the quantitative analysis of compounds that contain chromophores (light-absorbing groups). researchgate.netbioglobax.com this compound, possessing aromatic rings or conjugated systems, is expected to absorb light in the UV region of the electromagnetic spectrum.

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. thermofisher.com To quantify this compound, a standard solution of known concentration is prepared, and its UV spectrum is recorded to determine the wavelength of maximum absorbance (λmax). frontiersin.org A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of varying concentrations at this λmax. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. thermofisher.com This technique is frequently used as the detection method in HPLC systems. researchgate.net

Advanced Hyphenated Techniques for Complex Mixture Analysis

The analysis of a specific active pharmaceutical ingredient (API) such as this compound within complex matrices presents significant analytical challenges. These matrices, which can include pharmaceutical formulations with multiple excipients or biological fluids like plasma and urine, contain numerous compounds that can interfere with accurate quantification and identification. To overcome these challenges, advanced hyphenated techniques, which couple a high-resolution separation method with a sensitive and selective detection method, are indispensable tools in modern analytical chemistry. ajrconline.orgrjpn.org These techniques enhance analytical performance by improving resolution, sensitivity, and specificity, while often reducing analysis time. ajrconline.orglabioscientific.com For a polar, multi-functional compound like this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Capillary Electrophoresis-Mass Spectrometry (CE-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization are critical for its characterization and quantification in complex mixtures. nih.govactascientific.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a cornerstone technique for the analysis of pharmaceutical compounds in complex environments. nih.gov It combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry. ajrconline.org For a compound like this compound, which is expected to be present at low concentrations in biological samples or as part of a formulation with numerous other ingredients, the selectivity of LC-MS/MS is paramount.

In a typical application, a reverse-phase HPLC method would be developed to separate Zaltidine from matrix components. Due to its polar nature, a C18 column is commonly employed with a mobile phase consisting of an organic solvent, such as acetonitrile, and an aqueous component, often containing an acid like formic acid to improve peak shape and ionization efficiency. Electrospray ionization (ESI) in the positive ion mode would be the preferred method for generating ions of the nitrogen-rich Zaltidine molecule.

The mass spectrometer, operating in tandem (MS/MS) mode, provides an additional layer of selectivity. The first stage of the mass spectrometer (Q1) selects the protonated molecular ion of Zaltidine ([M+H]⁺). This precursor ion is then fragmented in a collision cell (q2), and specific product ions are monitored by the third stage of the mass spectrometer (Q3). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces chemical noise, allowing for precise quantification even in very "dirty" samples. nih.gov

Interactive Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

The following table outlines hypothetical, yet typical, parameters for the quantitative analysis of this compound in a complex matrix using a triple quadrupole (QqQ) mass spectrometer.

| Parameter | Value | Description |

| LC Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) | A standard reverse-phase column for separating polar to non-polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. Formic acid aids in protonation. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for eluting the analyte from the column. |

| Flow Rate | 0.4 mL/min | A typical flow rate for analytical LC-MS applications. |

| Ionization Mode | ESI, Positive | Electrospray ionization is ideal for polar molecules and produces [M+H]⁺ ions. |

| Precursor Ion (Q1) | m/z 223.1 | The mass-to-charge ratio for the protonated Zaltidine base molecule (C₈H₁₀N₆S). |

| Product Ion 1 (Q3) | m/z 124.1 | A specific fragment ion used for quantification (quantifier). |

| Product Ion 2 (Q3) | m/z 97.0 | A second fragment ion used for confirmation (qualifier). |

| Collision Energy | 25 eV | The energy applied to induce fragmentation of the precursor ion. |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. researchgate.net When coupled with mass spectrometry, CE-MS becomes a powerful tool for analyzing charged species like this compound in complex aqueous samples. ijpsr.com It offers an orthogonal separation mechanism to HPLC, providing a distinct advantage for mixtures that are difficult to resolve by liquid chromatography alone.

In a CE-MS setup, a fused-silica capillary is filled with a background electrolyte (BGE). researchgate.net The sample is injected, and a high voltage is applied, causing the ionic species to migrate at different velocities toward the detector. The key challenge in CE-MS is the interface that couples the capillary outlet to the mass spectrometer's ion source. ijpsr.com A common approach is a sheath-flow interface, where a secondary liquid flows around the capillary tip to provide a stable electrical connection and facilitate electrospray ionization. nih.gov More advanced, sheathless interfaces offer higher sensitivity by avoiding sample dilution from the sheath liquid. mdpi.com

For this compound, its cationic nature at low pH makes it an ideal candidate for CE-MS analysis, allowing for rapid and highly efficient separations from neutral or anionic interferents in a sample matrix.

Interactive Table 2: Representative CE-MS Parameters for this compound Characterization

This table provides a summary of plausible experimental conditions for the analysis of this compound using CE-MS.

| Parameter | Value | Description |

| Capillary | Fused Silica (e.g., 50 µm ID, 80 cm length) | Standard capillary material and dimensions for CE. |

| Background Electrolyte (BGE) | 50 mM Ammonium Acetate (B1210297) in Water (pH 4.5) | A volatile buffer compatible with mass spectrometry that provides conductivity. |

| Separation Voltage | +25 kV | The applied electric field that drives the separation of the ions. |

| Injection Mode | Hydrodynamic (e.g., 50 mbar for 5 s) | A common method for introducing a precise volume of sample into the capillary. |

| MS Interface | Sheath-Flow ESI | A robust interface for coupling CE to MS. |

| Sheath Liquid | 50:50 Isopropanol:Water + 0.1% Formic Acid | The liquid used to complete the electrical circuit and aid in the ESI process. |

| MS Analyzer | Time-of-Flight (TOF) | Provides high-resolution and accurate mass measurements for confident identification. |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds. actascientific.com Direct analysis of this compound by GC-MS is not feasible due to its high polarity, low volatility, and thermal lability. However, it can be made amenable to GC analysis through a chemical derivatization step. asbcnet.org

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. nih.gov For a compound like Zaltidine, which contains amine and imine functionalities, a common approach is silylation. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can replace the active hydrogen atoms on the nitrogen atoms with non-polar trimethylsilyl (B98337) (TMS) groups. researchgate.net This transformation drastically reduces the boiling point of the analyte, allowing it to pass through the GC column.

Once derivatized, the analyte is separated from other volatile components in the GC column before being detected by the mass spectrometer. Electron ionization (EI) is typically used, which creates a characteristic and reproducible fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its unambiguous identification by comparison to a spectral library. mdpi.com While requiring an extra sample preparation step, GC-MS can offer excellent chromatographic resolution and is a valuable alternative for structural confirmation.

Interactive Table 3: Plausible GC-MS Method Parameters for Derivatized Zaltidine